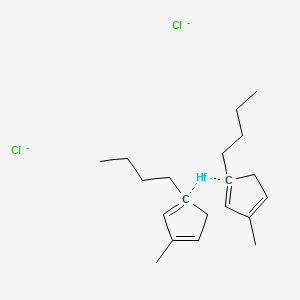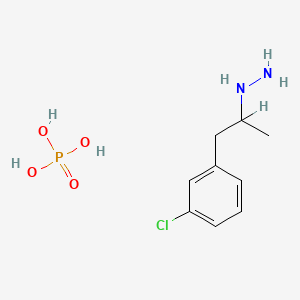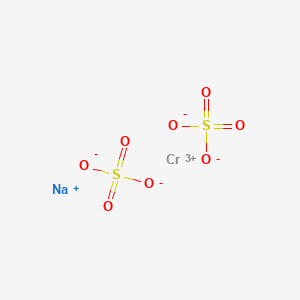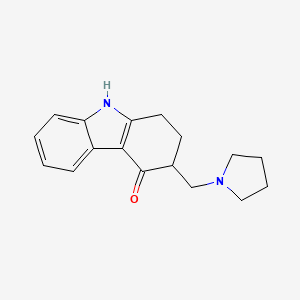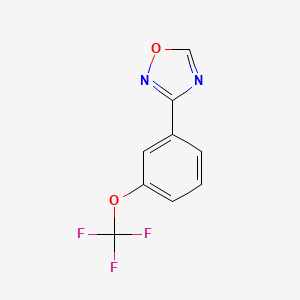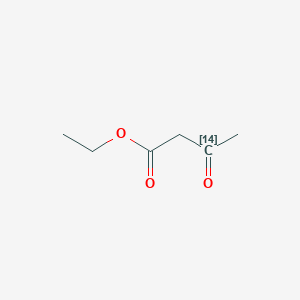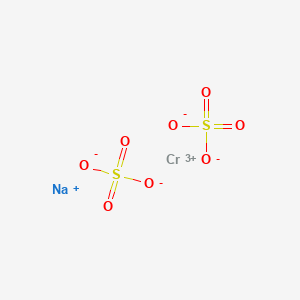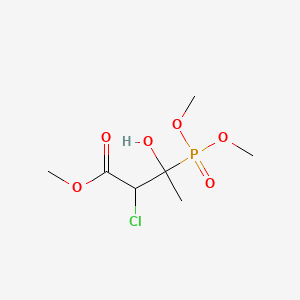
Methyl 2-chloro-3-dimethoxyphosphoryl-3-hydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-3-dimethoxyphosphoryl-3-hydroxybutanoate is an organic compound with the molecular formula C7H14ClO6P. This compound is known for its unique structure, which includes a chloro group, a dimethoxyphosphoryl group, and a hydroxybutanoate moiety. It is used in various scientific research applications due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-3-dimethoxyphosphoryl-3-hydroxybutanoate typically involves the reaction of 2-chloro-3-hydroxybutanoic acid with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-chloro-3-dimethoxyphosphoryl-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-chloro-3-dimethoxyphosphoryl-3-oxobutanoate.
Reduction: Formation of 2-hydroxy-3-dimethoxyphosphoryl-3-hydroxybutanoate.
Substitution: Formation of 2-amino-3-dimethoxyphosphoryl-3-hydroxybutanoate or 2-thio-3-dimethoxyphosphoryl-3-hydroxybutanoate.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-3-dimethoxyphosphoryl-3-hydroxybutanoate is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-chloro-3-dimethoxyphosphoryl-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the dimethoxyphosphoryl group can engage in phosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl phosphonoacetate: Similar in structure but lacks the chloro and hydroxy groups.
Dimethyl (methoxycarbonyl)methylphosphonate: Similar in structure but lacks the chloro and hydroxy groups.
Uniqueness
Methyl 2-chloro-3-dimethoxyphosphoryl-3-hydroxybutanoate is unique due to the presence of both a chloro group and a hydroxy group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propiedades
Número CAS |
2096-66-4 |
|---|---|
Fórmula molecular |
C7H14ClO6P |
Peso molecular |
260.61 g/mol |
Nombre IUPAC |
methyl 2-chloro-3-dimethoxyphosphoryl-3-hydroxybutanoate |
InChI |
InChI=1S/C7H14ClO6P/c1-7(10,5(8)6(9)12-2)15(11,13-3)14-4/h5,10H,1-4H3 |
Clave InChI |
VMFMWADWPYXFMW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)OC)Cl)(O)P(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R,8R)-8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B13732158.png)

